N-(2,3-Dihydrobenzofuran-6-yl)acetamide
Description
Contextualization within the Landscape of Benzofuran (B130515) and Acetamide (B32628) Chemistry
The chemical architecture of N-(2,3-Dihydrobenzofuran-6-yl)acetamide is rooted in two fundamental classes of organic compounds: benzofurans and acetamides. Benzofurans, which consist of a furan (B31954) ring fused to a benzene (B151609) ring, are heterocyclic compounds pervasively found in a multitude of natural products and synthetic molecules. researchgate.netacs.org Their derivatives are of great interest to pharmaceutical researchers and chemists due to their wide-ranging biological activities, including antimicrobial, antiviral, and antitumor properties. researchgate.netjocpr.com The benzofuran nucleus is considered a "privileged scaffold" because its structure is a recurring motif in molecules with diverse biological functions. mdpi.com
Acetamide (CH₃CONH₂) is the simplest amide derived from acetic acid and ammonia. wikipedia.org While a simple molecule, it serves as a fundamental building block in organic chemistry. nih.gov The acetamide functional group is a common feature in many larger, biologically active compounds. When the acetamide is N-substituted, as in the case of this compound, the properties and applications of the resultant molecule can be significantly expanded. N-substituted acetamides are integral to the structure of many pharmaceuticals and advanced materials, highlighting their importance in contemporary chemical science. nih.gov The combination of the benzofuran framework with the acetamide linker creates a molecule with potential for diverse chemical interactions and further functionalization.
Academic Significance of the Dihydrobenzofuran Scaffold in Organic Synthesis and Functional Molecule Design
The 2,3-dihydrobenzofuran (B1216630) core is a heterocyclic structure formed by the fusion of a benzene ring with a saturated furan ring. mdpi.com This scaffold is a cornerstone in a large number of biologically active natural and synthetic compounds, including approved drugs. researchgate.netacs.org Its structural rigidity and versatility make it a key building block in medicinal chemistry and organic synthesis. mdpi.com Compounds containing the 2,3-dihydrobenzofuran core are frequently isolated from plants and fungi. mdpi.com
The synthesis of the dihydrobenzofuran scaffold is of pivotal significance for organic chemists. nih.gov Reflecting its importance, numerous innovative and efficient synthetic methods have been developed to construct this heterocyclic nucleus. nih.gov These methods range from transition-metal-catalyzed reactions to metal-free protocols, demonstrating the scaffold's accessibility and adaptability for creating diverse molecular libraries. nih.govnih.gov The ability to synthesize a wide array of substituted dihydrobenzofurans allows chemists to fine-tune the physicochemical properties of molecules for specific applications. researchgate.net
| Catalyst/Reagent Type | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium (Pd) | Heck/Cacchi Reactions | Allows for enantioselective synthesis, yielding products with excellent enantiomeric excess. | nih.gov |
| Rhodium (Rh) | C–H Insertion | Enables stereoselective C–H insertion of aryldiazoacetates to furnish the scaffold with high diastereoselectivity. | nih.gov |
| Copper (Cu) | Intramolecular Reaction | Used for the synthesis of chiral dihydrobenzofuran-3-ols from aryl pinacol (B44631) boronic esters. | nih.gov |
| Triflic Acid (TfOH) | [4+1] Annulation (Metal-Free) | A metal-free protocol reacting p-quinone methides with α-aryl diazoacetates. | nih.gov |
| Base-Induced (KOH) | [4+1] Cyclization (Solvent-Free) | A solvent-free grinding protocol for synthesizing dihydrobenzofuran spirooxindole scaffolds. | nih.gov |
Overview of N-Substituted Acetamides in Contemporary Chemical Science
N-substituted acetamides are a class of amides where one of the nitrogen's hydrogen atoms is replaced by an organic substituent. This structural modification is a cornerstone of modern medicinal chemistry and materials science. The amide bond is one of the most fundamental functional groups in biology and chemistry, and modifying it through N-substitution allows for the creation of molecules with tailored properties.
The synthesis of N-substituted acetamides can be achieved through various methods, with one of the most common being the coupling of a carboxylic acid (or its activated derivative, like an acyl chloride) with a primary amine. nih.gov The use of coupling reagents such as carbodiimides has proven highly efficient for forming the amide bond with high yields and selectivity. nih.gov
N-substituted acetamides are prevalent in a wide range of biologically active compounds. For instance, various N-aryl acetamide derivatives have been investigated for their potential as inhibitors for enzymes involved in neurodegenerative diseases. nih.gov The acetamide linker can connect different pharmacophores, leading to hybrid molecules with unique activity profiles. For example, benzothiazole (B30560) derivatives linked to an acetamide group have shown significant urease inhibition activity. researchgate.net This demonstrates the role of the N-substituted acetamide group not just as a structural component, but as a key modulator of biological function.
| Core Scaffold Linked to Acetamide | Area of Research Interest | Significance | Reference |
|---|---|---|---|
| Benzothiazole | Enzyme Inhibition | Derivatives showed significant urease inhibition, with activity influenced by the substitution pattern. | researchgate.net |
| Naphthoquinone-Triazole | Neurodegenerative Diseases | Conjugated derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE). | nih.gov |
| Benzofuran-1,3,4-Oxadiazole | Antimicrobial Agents | Investigated as potential inhibitors of enzymes in Mycobacterium tuberculosis. | researchgate.net |
| Carbazole-Benzofuran-Triazole | Antiviral Research | Synthesized and studied via molecular docking against SARS-CoV-2 proteins. | semanticscholar.org |
Structure
3D Structure
Properties
CAS No. |
911300-52-2 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-6-yl)acetamide |
InChI |
InChI=1S/C10H11NO2/c1-7(12)11-9-3-2-8-4-5-13-10(8)6-9/h2-3,6H,4-5H2,1H3,(H,11,12) |
InChI Key |
AVPFUAXXNMEACD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCO2)C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 2,3 Dihydrobenzofuran 6 Yl Acetamide and Its Structural Analogues
Strategies for the Construction of the 2,3-Dihydrobenzofuran (B1216630) Core
The formation of the 2,3-dihydrobenzofuran ring system is the cornerstone of synthesizing the target compound. Various synthetic routes have been developed, which can be broadly categorized into intramolecular cyclization approaches and metal-catalyzed C-O bond-forming reactions.
Intramolecular cyclization is a powerful strategy for constructing the five-membered oxygen-containing ring of the dihydrobenzofuran system. These reactions often proceed through the formation of a key intermediate that undergoes a ring-closing step.
One common approach involves the cyclization of ortho-substituted phenols. For instance, o-allylphenols can be transformed into 2,3-dihydrobenzofuran derivatives. nih.gov Radical cyclization cascades represent another effective method. nih.gov A single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization, which is then followed by an intermolecular radical-radical coupling to construct complex benzofuran (B130515) structures. nih.gov
Domino-annulation reactions, starting from precursors like salicyl imines, have also been employed. For example, a cesium carbonate-catalyzed domino annulation of chiral salicyl N-phosphonyl imines with bromo malonates provides an efficient route to functionalized 2,3-dihydrobenzofurans. rsc.orgrsc.org Similarly, base-induced deamination of phenolic Mannich bases can form an o-quinone methide intermediate, which then reacts with an ylide followed by intramolecular nucleophilic substitution to yield the dihydrobenzofuran product. cnr.it
| Starting Material | Key Reagents/Conditions | Reaction Type | Reference |
|---|---|---|---|
| o-Allyl/prenyl phenols | Polyphosphoric acid (PPA), DMF | Brønsted acid-mediated cyclization | nih.gov |
| 2-Iodo aryl allenyl ethers | 2-Azaallyl anions, Single-Electron Transfer (SET) | Radical cyclization cascade | nih.gov |
| Salicyl N-phosphonyl imines | Bromo malonates, Cs₂CO₃ | Domino-annulation | rsc.orgrsc.org |
| Phenolic Mannich bases | Base-induced deamination, Ylide | Michael-type addition/Cyclization | cnr.it |
Transition metal catalysis offers a highly versatile and efficient means of constructing the C-O bond essential for the dihydrobenzofuran core. A wide array of metals, including palladium, copper, rhodium, gold, and nickel, have been successfully utilized. nih.govrsc.org
Palladium-catalyzed reactions are particularly prominent. The Pd-catalyzed annulation of alkenyl ethers and alkynyl oxime ethers has been developed to create polycyclic dihydrobenzofurans with moderate to excellent yields (41–86%). rsc.orgrsc.org Another strategy involves a domino Heck/cross-coupling reaction of alkene-tethered aryl iodides with β-chloroenones, which forms one C-O and two C-C bonds in a single operation. rsc.org
Copper-catalyzed methods are also effective. A mild, copper-catalyzed intramolecular C-H arylation of alcohols can afford dihydrobenzofurans through the in situ formation of non-symmetric diaryliodonium salts. nih.gov This approach is distinct from previously reported methods and proceeds under conditions compatible with various functional groups. nih.gov
Other metals have also been explored. Gold-catalyzed [2+3] cycloaddition of phenols and substituted-1,3-enynes can furnish dihydrobenzofuran scaffolds. rsc.org Rhodium catalysts can facilitate the formation of the dihydrobenzofuran skeleton through processes involving C-H activation and migratory insertion. rsc.org
| Catalyst/Metal | Substrates | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| Palladium(II) Acetate / CuCl₂ | Alkenyl ethers, Alkynyl oxime ethers | Annulation Reaction | 41-86% | rsc.orgrsc.org |
| Palladium(0) / Palladium(II) | Alkenyl-tethered aryl iodides, β-chloroenones | Domino Heck/Cross-Coupling | Up to 98% | rsc.org |
| Copper(I) Triflate | 2-Phenoxyethan-1-ol derivatives | Intramolecular C-H Arylation | - | nih.gov |
| Gold Catalyst | Phenols, Substituted-1,3-enynes | [2+3] Cycloaddition | 25-81% | rsc.org |
| Rhodium Complex | Aryl Ketones, Alkenes | C-H Activation/Annulation | - | rsc.org |
Introduction of the Acetamide (B32628) Moiety: Amidation and Acetylation Procedures
Once the 6-amino-2,3-dihydrobenzofuran core is synthesized, the final step is the introduction of the acetamide group. This is typically achieved through standard acylation procedures. The most direct method involves the reaction of the amine with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. nih.gov
Alternatively, direct amidation methods can be employed, condensing a carboxylic acid with an amine. This transformation can be facilitated by various catalysts. For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines in refluxing toluene. researchgate.net Similarly, titanium(IV) chloride (TiCl₄) in pyridine can mediate the one-pot condensation of carboxylic acids and amines at elevated temperatures. nih.gov Zirconium(IV) catalysts, such as ZrCl₄, are also effective for direct amidation, promoting high conversions of substrates. nih.gov These methods provide a straightforward route to amide formation, which is a critical step in synthesizing the final target compound. nih.gov The modification of peptides and other molecules with N-terminal acetylation and C-terminal amidation can increase their stability and biological activity. lifetein.com
Asymmetric Synthesis and Enantioselective Control in Dihydrobenzofuran-Acetamide Systems
The development of asymmetric synthetic routes to chiral 2,3-dihydrobenzofurans is of significant interest due to the stereospecific bioactivity often observed in such molecules. rsc.org Enantioselective control is typically achieved by using chiral catalysts, reagents, or auxiliaries during the key ring-forming step.
One notable strategy involves a domino-annulation reaction between salicyl N-phosphonyl imines and dialkyl bromomalonates. rsc.org This reaction, catalyzed by cesium carbonate, can produce functionalized 2,3-dihydrobenzofurans with excellent yields (up to 93%) and high diastereoselectivity (up to 99%). rsc.org The stereochemical outcome can be influenced by reaction conditions; for instance, by changing the ratios of cosolvents like tetrahydrofuran (B95107) (THF) and ethanol, the reaction can be controlled to predominantly form either the (R)- or (S)-isomeric products. researchgate.net
Silver-catalyzed reactions have also been used for the asymmetric synthesis of 2,3-dihydrobenzofurans. Chiral Lewis acids incorporating silver(I) complexes can be used to perform enantioselective condensations, which are crucial steps in the asymmetric synthesis of related natural products like pterocarpans. lookchem.com Furthermore, sequential stereoselective biotransformation combined with chemical intramolecular cyclization provides a straightforward path to enantiopure 2,3-dihydrobenzofurans. acs.org
Optimization of Reaction Conditions and Synthetic Yields
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of N-(2,3-dihydrobenzofuran-6-yl)acetamide and its analogues. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, reaction time, and the nature and concentration of oxidants or other reagents. scielo.br
In the synthesis of dihydrobenzofuran neolignans via oxidative coupling, for example, a systematic study of reaction conditions revealed that silver(I) oxide (Ag₂O) at 0.5 equivalents is a highly efficient oxidant. scielo.brchemrxiv.org The choice of solvent was also found to be critical; acetonitrile, not previously reported for this reaction, provided the best balance between substrate conversion and selectivity, while also being a "greener" alternative to solvents like dichloromethane (B109758) and benzene (B151609). scielo.br By optimizing these conditions, the reaction time could be significantly reduced from 20 hours to 4 hours without a major loss in conversion or selectivity. scielo.brchemrxiv.org
The selection of the catalyst and ligands is also paramount in metal-catalyzed reactions. For instance, in palladium-catalyzed C-O cross-coupling reactions, specific ligands such as tBuXPhos and cataCXium® PIntB were found to be highly effective, affording the desired products in moderate to excellent yields (50-99%). researchgate.net These findings underscore the importance of fine-tuning reaction parameters to achieve efficient and high-yielding synthetic protocols.
| Parameter | Condition Tested | Observation | Reference |
|---|---|---|---|
| Oxidant | Silver(I) Oxide (Ag₂O) | 0.5 equivalents found to be most efficient. | scielo.brchemrxiv.org |
| Solvent | Acetonitrile vs. Benzene/Acetone | Acetonitrile provides the best balance of conversion and selectivity. | scielo.br |
| Reaction Time | 4 hours vs. 20 hours | Reduction to 4 hours possible without significant loss of yield. | scielo.brchemrxiv.org |
| Catalyst Ligand (Pd-catalyzed) | tBuXPhos, cataCXium® PIntB | Effective ligands leading to moderate to excellent yields (50-99%). | researchgate.net |
Chemical Reactivity and Mechanistic Pathways Involving N 2,3 Dihydrobenzofuran 6 Yl Acetamide and Analogous Compounds
Fundamental Reaction Pathways and Transformation Studies
N-(2,3-Dihydrobenzofuran-6-yl)acetamide, as an N-aryl acetamide (B32628), can undergo several fundamental reactions. The acetamido group, being an activating ortho-, para-directing group, significantly influences the electrophilic substitution on the benzene (B151609) ring. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic ring, increasing its electron density and making it more susceptible to electrophilic attack.
The dihydrobenzofuran portion of the molecule also contributes to its reactivity. The ether oxygen can influence the electron distribution in the aromatic ring. Furthermore, the aliphatic five-membered ring can potentially undergo reactions such as ring-opening under specific conditions, although this is less common than reactions on the aromatic ring or at the acetamido group.
One of the key reaction pathways for analogous N-aryl acetamides involves nucleophilic substitution. For instance, in N-aryl 2-chloroacetamides, the chlorine atom is readily displaced by various nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.net This reactivity can be extrapolated to derivatives of this compound that bear a suitable leaving group.
Furthermore, the amide functionality itself can participate in reactions. Hydrolysis of the amide bond, typically under acidic or basic conditions, would yield 6-amino-2,3-dihydrobenzofuran and acetic acid.
Catalytic Effects on Reaction Efficiency and Selectivity (e.g., Rh(III)-catalyzed C-H coupling)
Modern synthetic chemistry often employs transition metal catalysis to achieve highly efficient and selective transformations. Rhodium(III)-catalyzed C-H activation and functionalization have emerged as powerful tools for the synthesis of complex molecules. nih.gov In the context of this compound, the acetamido group can act as a directing group, guiding the metal catalyst to a specific C-H bond for activation.
The N-acyl amino group has been shown to be an effective directing group in the addition of aryl C-H bonds to various coupling partners. nih.gov For this compound, a Rh(III) catalyst could facilitate the formation of a rhodacycle intermediate, leading to the functionalization of the C-H bond at the C-7 position, which is ortho to the acetamido group. This regioselectivity is a hallmark of directed C-H activation.
The efficiency and selectivity of such catalytic reactions are highly dependent on several factors, including the choice of catalyst, oxidant, and reaction conditions. For example, in Rh(III)-catalyzed oxidative coupling reactions, the addition of a halide abstractor like AgSbF₆ can be crucial for achieving the desired reactivity, as it can open up the metal's coordination sphere. nih.gov
The table below summarizes representative Rh(III)-catalyzed C-H functionalization reactions with analogous N-aryl amides, illustrating the potential transformations applicable to this compound.
| Catalyst System | Substrate Type | Coupling Partner | Product Type | Reference |
| [CpRhCl₂]₂ / AgSbF₆ | 2-Phenylpyridine | N-Boc imine | Functionalized pyridine (B92270) | nih.gov |
| [CpRhCl₂]₂ | Anilides | Isocyanates | Anthranilamides | nih.gov |
| Rh(III) catalyst | Benzohydroxamates | 2-Imidazolones | Dihydroisoquinolone-fused imidazolin-2-ones | nih.gov |
| Rh(III) catalyst | N-arylamides | Cyclic 2-diazo-1,3-diketones | N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones | researchgate.net |
Detailed Mechanistic Investigations of Intramolecular Cyclization Reactions
Intramolecular cyclization reactions are a powerful strategy for the synthesis of polycyclic compounds. For derivatives of this compound, intramolecular cyclizations can lead to the formation of novel heterocyclic scaffolds.
A plausible mechanistic pathway for a Rh(III)-catalyzed intramolecular cyclization would begin with the coordination of the rhodium catalyst to the acetamido group. This is followed by ortho-C-H bond activation to form a five-membered rhodacycle intermediate. Subsequent steps would depend on the nature of the reacting partner within the molecule.
For instance, if an appropriate functional group is present on a side chain, it could undergo migratory insertion into the Rh-C bond, followed by reductive elimination to furnish the cyclized product and regenerate the active Rh(III) catalyst.
A proposed mechanism for the Rh(III)-catalyzed oxidative coupling of alkenes, which shares mechanistic features with potential cyclization reactions, involves the following key steps nih.gov:
C-H Activation: The Rh(III) catalyst, directed by a chelating group, reacts with an aryl C-H bond to form a rhodacycle intermediate.
Alkene Coordination and Insertion: The alkene coupling partner coordinates to the rhodium center and subsequently inserts into the Rh-C bond.
β-Hydride Elimination: A β-hydride elimination step occurs, forming a Rh-H species and the coupled product.
Reductive Elimination/Oxidation: The Rh-H species undergoes reductive elimination of HX in the presence of an oxidizing agent to regenerate the active Rh(III) catalyst.
Such mechanistic principles can be applied to understand potential intramolecular cyclization reactions of suitably functionalized this compound derivatives.
Analysis of Nucleophilic and Electrophilic Reaction Characteristics
The nucleophilic and electrophilic characteristics of this compound are determined by the electronic properties of its aromatic ring and functional groups.
Nucleophilic Character: The primary site for nucleophilic attack on an unfunctionalized this compound is the carbonyl carbon of the acetamido group. This carbon is electrophilic due to the polarization of the C=O bond. Strong nucleophiles can add to the carbonyl group, potentially leading to the cleavage of the amide bond under harsh conditions.
However, the more significant nucleophilic character arises from the aromatic ring. The acetamido group is a strong activating group, increasing the electron density of the benzene ring, particularly at the ortho (C-7) and para (C-5) positions relative to the acetamido group. This enhanced nucleophilicity makes the ring susceptible to electrophilic aromatic substitution.
Electrophilic Character: The aromatic ring of this compound is generally electron-rich and thus not a primary target for nucleophiles, unless it is substituted with strong electron-withdrawing groups.
Electrophilic reactions are more characteristic of this compound. The activated aromatic ring readily reacts with a variety of electrophiles. The regioselectivity of these reactions is directed by the acetamido group. Due to steric hindrance from the dihydrobenzofuran ring, electrophilic attack is most likely to occur at the C-7 position (ortho to the acetamido group).
The table below outlines the expected outcomes of common electrophilic aromatic substitution reactions on this compound.
| Reaction | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | N-(7-Nitro-2,3-dihydrobenzofuran-6-yl)acetamide |
| Halogenation | Br₂, FeBr₃ | N-(7-Bromo-2,3-dihydrobenzofuran-6-yl)acetamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(7-Acyl-2,3-dihydrobenzofuran-6-yl)acetamide |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | N-(7-Alkyl-2,3-dihydrobenzofuran-6-yl)acetamide |
Exploration of Structural Modification and Derivatization Strategies for N 2,3 Dihydrobenzofuran 6 Yl Acetamide Scaffolds
Systematic Synthesis of N-Substituted Acetamide (B32628) Analogues
The synthesis of N-substituted acetamide analogues of N-(2,3-dihydrobenzofuran-6-yl)acetamide is a key strategy to explore the chemical space around this core structure. N-alkylation is a fundamental method employed to introduce a variety of substituents on the acetamide nitrogen. This transformation is typically achieved by deprotonating the amide with a suitable base, followed by reaction with an alkyl halide. The choice of base and reaction conditions can be critical for achieving high yields and preventing side reactions. nih.govnih.gov
Commonly used bases include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govnih.gov The reaction proceeds through the formation of an amide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A variety of alkylating agents can be used, ranging from simple alkyl halides to more complex functionalized chains, allowing for the introduction of diverse chemical functionalities. researcher.life For instance, the introduction of a piperidinylpropyl group has been successfully demonstrated in related benzofuran (B130515) carboxamide systems. nih.gov
Another approach to N-substitution involves reductive amination. This two-step process begins with the reaction of an amine with an aldehyde or ketone to form an imine or enamine, which is then reduced to the corresponding amine. While more commonly used for the synthesis of amines, this methodology can be adapted for the N-alkylation of amides under specific conditions.
The systematic synthesis of a library of N-substituted analogues allows for a thorough investigation of the impact of the N-substituent on the molecule's properties. The following table illustrates a representative, though not exhaustive, selection of possible modifications.
| R Group (Substituent) | Alkylating Agent Example | Potential Functional Groups Introduced |
| Methyl | Methyl iodide | Small, non-polar |
| Ethyl | Ethyl bromide | Small, non-polar |
| Benzyl | Benzyl chloride | Aromatic, bulky |
| 3-(Piperidin-1-yl)propyl | 1-(3-Chloropropyl)piperidine | Basic nitrogen, flexible chain |
| 2-(Dimethylamino)ethyl | 2-(Dimethylamino)ethyl chloride | Tertiary amine, flexible chain |
Chemical Modifications on the Dihydrobenzofuran Ring System
The dihydrobenzofuran ring system offers multiple sites for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the electronic and steric properties of the scaffold. nih.gov Common strategies include electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and functionalization of the dihydrofuran portion of the ring system.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be used to introduce substituents onto the benzene (B151609) ring of the dihydrobenzofuran moiety. nih.govresearchgate.net The position of substitution is directed by the existing activating groups on the ring. For instance, Vilsmeier-Haack formylation can introduce a formyl group, which can then serve as a handle for further synthetic transformations. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the aromatic ring. nih.govnih.gov These reactions typically require a halogenated or triflated dihydrobenzofuran precursor, which can be coupled with a variety of boronic acids, alkenes, or alkynes to introduce diverse substituents.
Modifications on the dihydrofuran ring itself are also possible. For example, oxidation of the dihydrofuran ring can lead to the corresponding benzofuran. rsc.org Additionally, reactions at the benzylic position can be explored to introduce further diversity. The following table provides examples of potential modifications to the dihydrobenzofuran ring.
| Reaction Type | Reagents | Potential Functional Groups Introduced | Position of Modification |
| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) | Aromatic Ring |
| Bromination | Br₂/FeBr₃ | Bromo (-Br) | Aromatic Ring |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl (-COR) | Aromatic Ring |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl | Aromatic Ring (from halo-derivative) |
| Heck Coupling | Alkene, Pd catalyst | Alkenyl | Aromatic Ring (from halo-derivative) |
Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety
The design and synthesis of hybrid molecules involve covalently linking the this compound scaffold to other distinct chemical entities to create a single molecule with potentially combined or novel properties. This strategy is widely employed in medicinal chemistry to explore new chemical space and to target multiple biological pathways. semanticscholar.orgmdpi.com
For example, the acetamide nitrogen or a functional group on the dihydrobenzofuran ring can be used as an attachment point for the linker. One synthetic strategy involves the S-alkylation of a thiol-containing heterocyclic molecule with a bromoacetyl derivative of N-(2,3-dihydrobenzofuran-6-yl)amine. mdpi.com This approach has been used to link benzofuran moieties to triazole rings. semanticscholar.org
Another strategy involves the use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to efficiently and regioselectively connect two molecular fragments. This requires the synthesis of an azide- or alkyne-functionalized this compound derivative and a complementary alkyne- or azide-functionalized partner molecule.
The following table outlines some examples of moieties that could be hybridized with the this compound scaffold.
| Hybrid Moiety | Linkage Strategy | Potential Rationale for Hybridization |
| 1,2,3-Triazole | Click Chemistry (Azide-Alkyne Cycloaddition) | Introduction of a stable, rigid linker with hydrogen bonding capabilities. |
| Carbazole | S-alkylation | Incorporation of a planar, aromatic system. semanticscholar.org |
| Piperazine | Amide coupling | Introduction of a basic nitrogen and a common pharmacophore. |
| Phenylurea | Multi-step synthesis involving isocyanate intermediates | Combination with a known pharmacophore. nih.gov |
Structure-Activity Relationship (SAR) Studies for Investigating Molecular Interactions and Potential Biological Modulatory Effects
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its interactions with biological macromolecules, without making specific medical or clinical claims. By systematically modifying the this compound scaffold and evaluating the impact of these changes, researchers can identify key structural features that are important for molecular recognition and potential modulatory effects. nih.govarchivepp.com
SAR studies on related benzofuran derivatives have shown that the nature and position of substituents on the benzofuran ring can significantly influence their activity. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic ring can alter the electronic properties of the molecule, which in turn can affect its binding to a target protein. nih.gov
The substituents on the acetamide nitrogen also play a crucial role in determining the molecule's properties. The size, shape, and polarity of the N-substituent can impact the molecule's ability to fit into a binding pocket and form favorable interactions, such as hydrogen bonds and hydrophobic interactions. archivepp.com
Computational methods, such as molecular docking, are often used in conjunction with experimental data to rationalize SAR findings and to guide the design of new analogues. semanticscholar.orgresearchgate.net These studies can provide insights into the putative binding modes of the compounds and help to identify key interactions with amino acid residues in a protein's active site.
The following table summarizes general SAR principles that could be investigated for the this compound scaffold.
| Structural Modification | Potential Impact on Molecular Properties |
| Substitution on the aromatic ring | Alteration of electronic properties, steric hindrance, and potential for new interactions. |
| N-alkylation of the acetamide | Modification of size, shape, polarity, and hydrogen bonding capacity of the side chain. |
| Introduction of a hybrid moiety | Combination of pharmacophoric features, alteration of overall topology and physicochemical properties. |
| Stereochemistry of the dihydrofuran ring | Potential for stereospecific interactions with a chiral binding site. |
Advanced Research Applications and Non Medical Relevance of N 2,3 Dihydrobenzofuran 6 Yl Acetamide Scaffolds
Utilization as Versatile Chemical Intermediates and Synthetic Building Blocks
The N-(2,3-dihydrobenzofuran-6-yl)acetamide structure serves as a pivotal intermediate in the synthesis of more complex molecules. The dihydrobenzofuran moiety is a recognized scaffold in numerous biologically active compounds, and the acetamide (B32628) group provides a reactive site for further chemical modifications. smolecule.com Its role as a building block is crucial for creating novel heterocyclic systems and derivatives.
The chemical reactivity of the this compound scaffold is largely attributed to its functional groups. The amide group can undergo hydrolysis to yield a corresponding amine and carboxylic acid, while the aromatic benzofuran (B130515) portion is susceptible to electrophilic substitution reactions. smolecule.com These characteristics allow for extensive derivatization, making it a valuable precursor in synthetic organic chemistry. smolecule.com For instance, related benzofuran structures are used as key intermediates in the synthesis of complex heterocyclic systems like isoindolo[2,1-a]quinolines and 2,3-dihydro-1H-isoindol-1-one derivatives. mdpi.comresearchgate.net The ability to selectively transform these intermediates under different reaction conditions allows for the creation of diverse molecular architectures, such as 3-acylbenzofurans and 3-formylbenzofurans. nih.gov
Agrochemical Research: Herbicidal, Insecticidal, and Fungicidal Potential Evaluations
The inherent structural features of the dihydrobenzofuran and acetamide moieties have prompted investigations into their potential applications in agriculture. Research has focused on synthesizing derivatives to evaluate their efficacy as herbicides, insecticides, and fungicides.
Herbicidal Potential: Derivatives of the dihydrobenzofuran scaffold have been evaluated for their herbicidal properties. mdpi.comresearchgate.net For example, a series of N-(2,2-dimethyl-7-alkoxy-2,3-dihydro-benzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides, which are structurally related to this compound, demonstrated significant and selective herbicidal activity against monocotyledonous grasses in both pre- and post-emergence treatments. researchgate.net Certain compounds within this series showed 100% inhibition against the growth of target grass species at specified concentrations, marking them as promising candidates for further development as novel herbicidal agents. researchgate.net Other research into compounds with a similar core structure, such as flumioxazin, which contains a benzo-oxazine ring, has identified inhibition of the protoporphyrinogen (B1215707) oxidase (protox) enzyme as the mode of action. nih.gov
Insecticidal Potential: The dihydrobenzofuran framework is a component of compounds designed for insecticidal activity. researchgate.net Studies on related structures, such as N'-tert-butyl-N'-substituted benzoyl-N-2,3-dihydrobenzofuran-5-carbohydrazide derivatives, have been conducted to assess their larvicidal effects against various lepidopteran pests. researchgate.net Furthermore, the acetamide group is a common feature in synthetic insecticides. Novel acetamido derivatives containing N-pyridylpyrazole carboxamides have shown potent insecticidal activity against pests like Plutella xylostella. nih.gov The LC50 values of some of these compounds indicated higher efficacy than certain commercial insecticides, highlighting the potential of this chemical class in pest management. nih.gov
Fungicidal Potential: Research into acetamide derivatives incorporating a dihydrobenzofuran moiety has revealed promising fungicidal properties. In one study, rationally designed acetamide derivatives were synthesized and tested against various fungi. researchgate.net Specific compounds demonstrated an 80% inhibition rate against Rhizoctonia solani and Blumeria graminis at a concentration of 500 mg/L, identifying them as potential leads for new fungicides. researchgate.net The broader class of acetamide derivatives has been explored for antifungal applications, with some showing excellent activity against pathogens like Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov Molecular docking studies have suggested that these compounds may act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov
| Agrochemical Class | Target Organism/Pest | Key Findings | Reference |
|---|---|---|---|
| Herbicidal | Monocotyledonous grasses (e.g., Digitaria sanguinalis, Echinochloa crus-galli) | Structurally related compounds showed 100% inhibition in pre- and post-emergence treatments. | researchgate.net |
| Insecticidal | Plutella xylostella (Diamondback moth) | Related acetamide derivatives exhibited strong activity with LC50 values as low as 2.04 mg/L. | nih.gov |
| Insecticidal | Lepidopteran larvae (e.g., Cotton bollworm) | Dihydrobenzofuran carbohydrazide (B1668358) derivatives showed notable contact and stomach toxicity. | researchgate.net |
| Fungicidal | Rhizoctonia solani, Blumeria graminis | Certain acetamide derivatives showed 80% inhibition at 500 mg/L. | researchgate.net |
| Fungicidal | Sclerotinia sclerotiorum | Related aminoacetamide derivatives showed potent activity with an EC50 value of 2.89 µg/mL. | nih.gov |
Development in Materials Science for Optoelectronic and Related Applications
The this compound scaffold and its derivatives are being explored in the field of materials science, particularly for their potential in optoelectronic applications. The electronic properties of molecules containing the 2,3-dihydrobenzofuran (B1216630) ring system have been a subject of investigation. For example, a chalcone (B49325) derivative featuring this moiety, (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, was designed and studied for its structural, chemical, and electronic parameters. researchgate.net
Such studies often involve the use of computational methods to analyze frontier molecular orbitals and molecular electrostatic potential, which are crucial for understanding the reactive sites and electronic behavior of the molecule. researchgate.net These analyses help in predicting how the material might behave in an electronic device. The presence of conjugated systems and various functional groups within these molecules can be tuned to achieve desired electronic properties, making them candidates for use in organic electronics and nonlinear optical materials.
Investigations into General Biological System Interactions (excluding disease treatment or clinical outcomes)
Beyond specific agrochemical or material science applications, the this compound scaffold is a subject of research for its fundamental interactions with biological systems. These studies focus on understanding the molecule's behavior at a cellular or enzymatic level, separate from any potential therapeutic development.
One area of investigation is enzyme inhibition. For instance, acetamide derivatives have been studied for their inhibitory effects on various enzymes. N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which share the acetamide functional group, were found to be significant inhibitors of the urease enzyme. researchgate.netmdpi.com Molecular docking studies suggested that these derivatives bind to the non-metallic active site of the enzyme, with hydrogen bonding playing a crucial role in their inhibitory action. researchgate.netmdpi.com Other research has explored the role of acetamide derivatives as cyclooxygenase-II (COX-II) inhibitors, a key enzyme in inflammatory pathways. archivepp.com These investigations into enzyme-ligand interactions provide valuable insights into the biochemical properties of the acetamide scaffold.
| Biological Target | Compound Class | Observed Interaction | Reference |
|---|---|---|---|
| Urease Enzyme | N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Significant inhibition; binding to the non-metallic active site. | researchgate.netmdpi.com |
| Cyclooxygenase-II (COX-II) | Acetamide Derivatives | Evaluated for inhibitory activity. | archivepp.com |
| Viral Main Protease (Mpro) | Benzofuran-1,2,4-Triazoles linked to N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide | Docking studies revealed hydrophobic and hydrogen bonding interactions with key amino acid residues. | semanticscholar.org |
Q & A
Q. What are the standard synthetic routes for N-(2,3-Dihydrobenzofuran-6-yl)acetamide, and how are intermediates purified?
Methodological Answer: The compound is synthesized via acetylation of 2,3-dihydrobenzofuran-6-amine using acetic anhydride in a basic aqueous medium (e.g., Na₂CO₃). Post-reaction, the crude product is purified by recrystallization from ethanol/water mixtures (yield >87%). Key characterization includes:
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H and ¹³C NMR : Assign aromatic protons (δ 6.5–7.0 ppm) and acetamide carbons (C=O at ~170 ppm).
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 193.2 (C₁₀H₁₁NO₃) with fragmentation patterns consistent with the benzodioxin core.
- Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .
Q. What solvent systems are optimal for solubility and stability studies?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For stability assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to minimize solvent interference. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the compound’s crystal structure influence its physicochemical properties?
Methodological Answer: X-ray crystallography reveals intermolecular N-H···O hydrogen bonding between the acetamide group and benzodioxin oxygen, stabilizing the lattice. This arrangement reduces solubility in nonpolar solvents. Packing analysis (e.g., Mercury software) shows a layered structure, which correlates with its melting point (178–180°C) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response validation : Use orthogonal assays (e.g., enzyme inhibition and cell viability) to confirm activity.
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Data normalization : Express activity as % inhibition relative to controls (e.g., 100 μM gallic acid for antioxidant assays) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the benzodioxin 5-position via electrophilic substitution.
- Bioactivity testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., lipoxygenase) and MIC values against S. aureus (Table 1).
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target enzymes .
Q. Table 1: SAR of N-Substituted Derivatives
| Substituent (Position) | Lipoxygenase IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| -H (Parent compound) | 45.2 ± 1.3 | 128 ± 8 |
| -Cl (5-position) | 28.7 ± 0.9 | 64 ± 4 |
| -OCH₃ (5-position) | 52.1 ± 2.1 | 256 ± 16 |
Q. What methodologies assess stability under physiological conditions?
Methodological Answer:
Q. How can contradictions in cytotoxicity data be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
